Radicamine B

Description

Contextualization within Natural Product Chemistry

Natural products have long served as a rich source of biologically active molecules, providing scaffolds for drug discovery and biochemical probes. Polyhydroxylated alkaloids, including those with a pyrrolidine (B122466) ring system, are prominent examples within this field. researchgate.netnih.govacs.org Their structural similarity to monosaccharides allows them to interfere with various metabolic pathways involving carbohydrates, making them valuable subjects of study in chemical biology and medicinal chemistry. researchgate.netumontpellier.frnih.gov

Overview of the Iminosugar Class and Glycosidase Inhibition

Iminosugars are a specific class of carbohydrate mimics where the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom. umontpellier.frwikipedia.org This structural alteration confers a basic character to the nitrogen, allowing these compounds to act as potent inhibitors of glycosidases. umontpellier.frwikipedia.orgresearchgate.net Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in numerous biological processes, including glycoprotein (B1211001) processing, glycosphingolipid metabolism, and polysaccharide degradation. nih.govnih.govresearchgate.net By inhibiting these enzymes, iminosugars can modulate cellular functions and have shown potential in addressing various diseases, including metabolic disorders and viral infections. researchgate.netnih.govnih.govnih.gov

Historical Perspective on Radicamine B Discovery and Initial Isolation

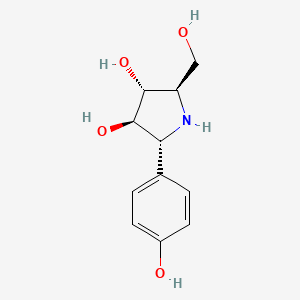

Radicamine B is a polyhydroxylated pyrrolidine alkaloid that was first isolated in 2001. researchgate.netnih.govfrontiersin.org It was discovered along with a related compound, radicamine A, from the hot water extract of Lobelia chinensis Lour., a plant belonging to the Campanulaceae family. researchgate.netnih.govresearchgate.netnih.gov The initial isolation and structural elucidation of radicamines A and B were based on spectroscopic analyses and chemical methods. researchgate.netresearchgate.net Radicamine B was formulated as (2S,3S,4S,5S)-2-hydroxymethyl-3,4-dihydroxy-5-(4-hydroxyphenyl)-pyrrolidine. researchgate.netresearchgate.net

Significance of Radicamine B in Biochemical Research

The discovery of radicamine B was significant due to its identification as an inhibitor of alpha-glucosidase activity. researchgate.netnih.govnih.gov Alpha-glucosidases are enzymes involved in the breakdown of complex carbohydrates into glucose in the digestive tract, and their inhibition can impact postprandial glucose levels. nih.govresearchgate.net The biological activity of radicamine B, similar to that of other known alpha-glucosidase inhibitors like 1-deoxy-nojirimycin, highlighted its potential relevance in biochemical research, particularly in the study of carbohydrate metabolism and enzyme inhibition. researchgate.netnih.gov Research into radicamine B and its derivatives has contributed to the broader understanding of structure-activity relationships within the polyhydroxylated pyrrolidine alkaloid class and their interactions with glycosidases. researchgate.netresearchgate.net

Detailed research findings regarding Radicamine B's inhibition profile have been reported. For instance, studies have shown its inhibitory activity against alpha-glucosidase, with specific IC50 values reported in the micromolar range. researchgate.netnih.gov These findings underscore its role as a valuable tool in biochemical studies aimed at understanding glycosidase function and inhibition mechanisms. researchgate.netmdpi.com

Glycosidase Inhibition Data for Radicamine B

| Compound Name | Enzyme Target | IC50 (µM) | Source Plant |

| Radicamine B | α-Glucosidase | 9.3 | Lobelia chinensis |

| Radicamine A | α-Glucosidase | 6.7 | Lobelia chinensis |

| DMDP | α-Glucosidase | 4.9 | Hyacinthoides non-scripta, Scilla campanulata |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C11H15NO4/c13-5-8-10(15)11(16)9(12-8)6-1-3-7(14)4-2-6/h1-4,8-16H,5H2/t8-,9-,10-,11-/m1/s1 |

InChI Key |

BRPXIQPSCKPBLH-GWOFURMSSA-N |

SMILES |

C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@@H]([C@H](N2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)O |

Synonyms |

radicamine B |

Origin of Product |

United States |

Isolation and Spectroscopic Methodologies

Advanced Chromatographic Techniques for Isolation

Chromatography is a primary tool for separating radicamine B from complex mixtures, whether from plant extracts or synthetic reaction products. scispace.comunite.it The selection of specific chromatographic methods depends on the nature of the sample and the desired purity level.

Preparative HPLC and Ion-Exchange Chromatography Applications

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the isolation and purification of compounds on a larger scale. glsciences.com While the direct application of preparative HPLC specifically for isolating natural radicamine B from its source is not extensively detailed in the provided snippets, preparative HPLC is a standard method for purifying synthetic intermediates and the final product in the total synthesis of radicamine B. mcmaster.caclockss.org For instance, preparative HPLC has been employed in the purification of related alkaloids and synthetic intermediates with similar structural features. clockss.orgkyobobook.co.krresearchgate.net

Ion-exchange chromatography is another valuable technique for separating charged molecules like alkaloids, which contain nitrogen atoms that can be protonated. nih.govbio-rad.comlibretexts.org This method separates compounds based on their net charge by utilizing stationary phases with charged functional groups. bio-rad.comlibretexts.org Radicamine B, being a pyrrolidine (B122466) alkaloid, can be amenable to separation by ion-exchange chromatography, and this technique has been mentioned in the context of isolating radicamines A and B from Lobelia chinensis. nih.gov The binding of charged compounds in ion-exchange chromatography is reversible, and elution is typically achieved using a salt or pH gradient. bio-rad.com

Purity Assessment Methodologies

Assessing the purity of isolated or synthesized radicamine B is critical for accurate structural characterization and any subsequent studies. Chromatographic methods themselves, such as analytical HPLC, are commonly used to determine the purity of a sample by evaluating the presence and relative abundance of other compounds. mcmaster.caunite.itresearchgate.netrsc.org High enantiomeric purity, for example, can be determined by chiral HPLC analysis. researchgate.netrsc.org Additionally, spectroscopic techniques, particularly NMR spectroscopy, are routinely used to assess purity by examining the presence of signals corresponding to impurities. lookchem.comcore.ac.uk The absence of extraneous peaks in the NMR spectrum is indicative of a pure compound. lookchem.comcore.ac.uk Mass spectrometry (MS), often coupled with chromatography (e.g., HPLC/MS), is also a powerful tool for purity assessment and identification of impurities based on their mass-to-charge ratio. mcmaster.cagilson.com

Spectroscopic Approaches for Structural Elucidation (Focus on Methodologies)

Spectroscopic methods provide detailed information about the structure, connectivity, and spatial arrangement of atoms within a molecule. unite.itbiotechrep.ir For radicamine B, NMR spectroscopy has been the cornerstone for its structural elucidation and the assignment of its stereochemistry. lookchem.comacs.orgfigshare.commcmaster.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful technique that provides information about the magnetic environment of atomic nuclei, allowing for the determination of molecular structure. lookchem.comacs.orgfigshare.commcmaster.canih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for the complete assignment of proton and carbon signals and for establishing the stereochemistry of complex molecules like radicamine B. lookchem.comscispace.comacs.orgfigshare.commcmaster.ca The structures and relative stereochemistry of radicamines have been determined based on extensive NMR studies. lookchem.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) in Configurational Analysis

Two-dimensional NMR techniques provide correlations between different nuclei, either through bonds or through space, which are invaluable for assigning signals and determining connectivity and relative stereochemistry. princeton.eduepfl.chharvard.edulibretexts.org

COSY (COrrelated SpectroscopY): This homonuclear 2D NMR experiment reveals correlations between protons that are coupled to each other through typically two or three bonds. princeton.eduepfl.chlibretexts.org COSY cross-peaks help in establishing the connectivity of adjacent protons within the molecule, allowing for the tracing of spin systems. scispace.comprinceton.eduepfl.chlibretexts.orgipb.pt For radicamine B, COSY experiments would be used to identify coupled protons within the pyrrolidine ring and the aromatic substituent. scispace.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear 2D NMR techniques show correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.eduepfl.ch HSQC is commonly used to assign carbon signals based on the known assignments of their directly bonded protons. scispace.comepfl.ch Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups based on the phase of the cross-peaks. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear 2D NMR experiment reveals correlations between protons and carbons that are separated by two, three, or even four bonds. princeton.eduepfl.ch HMBC correlations are crucial for establishing connectivity across quaternary carbons and for connecting different parts of the molecule. scispace.comepfl.ch Analysis of HMBC data for radicamine B helps in confirming the planar structure by showing correlations between protons and carbons across multiple bonds. scispace.com

NOESY (Nuclear Overhauser Effect SpectroscopY): This homonuclear 2D NMR technique provides information about the spatial proximity of protons. princeton.eduepfl.chlibretexts.org NOESY cross-peaks indicate that the correlated protons are close in space, typically within 5-7 Å. princeton.edu NOESY is particularly useful for determining the relative stereochemistry of chiral centers and the conformation of flexible molecules. nih.govprinceton.edulibretexts.org For radicamine B, NOESY experiments have been used to determine the relative stereochemistry of the pyrrolidine ring protons based on observed Nuclear Overhauser Effects (NOEs). scispace.comresearchgate.net

The combined analysis of data from these 2D NMR techniques allows for the comprehensive assignment of NMR signals and the determination of the relative configuration of stereocenters in radicamine B. lookchem.comscispace.comacs.orgfigshare.commcmaster.ca While the relative stereochemistry can be established through extensive NMR studies, the absolute configuration often requires comparison with known compounds or further analysis like comparing specific rotation values. lookchem.comscispace.comacs.org

Mass Spectrometry (MS) Techniques for Structural Corroboration

Mass spectrometry plays a crucial role in determining the molecular weight and fragmentation pattern of Radicamine B, providing essential data for structural elucidation and corroboration nih.govresearchgate.net.

LC-ESI-MS/MS in Metabolomic Profiling

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has been utilized in the metabolomic profiling of Lobelia species, including the identification of compounds like Radicamine B nih.govresearchgate.net. This technique separates components in a mixture by liquid chromatography before they are introduced into the mass spectrometer. ESI is a soft ionization technique suitable for polar molecules like alkaloids. The tandem MS (MS/MS) provides fragmentation data, which helps in piecing together the structure of the compound nih.govresearchgate.net.

In LC-ESI-MS/MS analysis of Lobelia species, Radicamine B has been identified with a specific retention time and characteristic mass fragmentation ions nih.govresearchgate.net. For instance, one study reported Radicamine B with a retention time of 0.91 ± 0.04 minutes and fragment ions at m/z 58, 96, 154, and 168 nih.govresearchgate.net. The molecular ion peak (M+H)+ is typically observed at m/z 226 for Radicamine B nih.govresearchgate.netcore.ac.uk.

Table 1: LC-ESI-MS/MS Data for Radicamine B

| Parameter | Value |

| Retention Time (min) | 0.91 ± 0.04 |

| Molecular Ion (m/z) | 226 ([M+H]+) nih.govresearchgate.netcore.ac.uk |

| Fragment Ions (m/z) | 58, 96, 154, 168 nih.govresearchgate.net |

This data, particularly the fragmentation pattern, is critical for confirming the proposed structure of Radicamine B, which is formulated as (2S,3S,4S,5S)-2-hydroxymethyl-3,4-dihydroxy-5-(4-hydroxyphenyl)-pyrrolidine researchgate.netresearchgate.netscispace.com.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules like Radicamine B grafiati.comwikipedia.orglibretexts.org. CD measures the differential absorption of left and right circularly polarized light by an optically active substance wikipedia.orglibretexts.org. The resulting CD spectrum, which plots the differential absorption against wavelength, provides information about the molecule's stereochemistry and conformation wikipedia.orglibretexts.org.

While specific detailed CD spectral data (wavelengths and Δε values) for natural Radicamine B were not extensively detailed in the immediately available search results, studies involving the synthesis of Radicamine B enantiomers have utilized optical rotation measurements to confirm absolute configuration by comparison with the natural product thieme-connect.comacs.orglookchem.com. The sign of the optical rotation is directly related to the absolute configuration thieme-connect.comacs.org. For instance, synthetic routes aiming to produce natural Radicamine B have reported specific rotation values that are in agreement with or opposite to the natural compound, depending on whether the synthesis yielded the natural enantiomer or its mirror image thieme-connect.comacs.orglookchem.com. One synthesis of (+)-Radicamine B reported a specific rotation of [+70.6 (c 0.2, H2O)] lookchem.com. Another study comparing synthesized enantiomers with natural radicamines A and B found that the synthesized compounds had identical NMR spectra but opposite signs of optical rotation, leading to a revision of the absolute configuration of the natural products acs.org.

Single Crystal X-ray Diffraction for Definitive Stereochemistry (if applicable in literature)

Single Crystal X-ray Diffraction is considered the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry uhu-ciqso.esuni-ulm.demdpi.combrynmawr.edu. This technique requires a high-quality single crystal of the compound uhu-ciqso.esmdpi.com. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the precise positions of atoms in the molecule can be determined uhu-ciqso.esuni-ulm.demdpi.com.

While the search results mention the characterization of compounds by X-ray diffraction and the determination of crystal structures uhu-ciqso.esmdpi.com222.198.130, a specific report detailing the single crystal X-ray diffraction analysis of Radicamine B itself was not prominently found within the initial search results. Some studies mention using X-ray structures of related compounds or synthetic intermediates to confirm structural assignments or reaction outcomes researchgate.net222.198.130. The absence of a readily available report on the single crystal X-ray diffraction of natural Radicamine B in the immediate search results might suggest that obtaining suitable crystals for this analysis has been challenging or that the structural elucidation primarily relied on other spectroscopic methods and synthetic correlation. However, if a suitable crystal were obtained, X-ray diffraction would provide unambiguous confirmation of the relative and absolute stereochemistry of Radicamine B uhu-ciqso.esuni-ulm.demdpi.com.

Chemical Synthesis Strategies for Radicamine B and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of radicamine B typically focuses on constructing the central polyhydroxylated pyrrolidine (B122466) core and introducing the aromatic substituent at the C-2 position. Key disconnections often involve breaking bonds that allow for the stereocontrolled formation of the required carbon-carbon and carbon-nitrogen bonds.

One common retrosynthetic strategy envisions the pyrrolidine ring being formed through cyclization of a precursor containing the necessary functional groups and stereochemistry. For instance, a disconnection might be made between the nitrogen and a carbon atom of the ring, suggesting a cyclization reaction such as reductive amination or intramolecular cyclization of an amino alcohol or a related derivative. core.ac.uk Another key disconnection could involve the bond connecting the aromatic ring to the pyrrolidine core, potentially suggesting an organometallic addition to an aldehyde or a coupling reaction. core.ac.ukunizar.es

Retrosynthetic approaches have also been based on constructing a key intermediate through reactions like Sharpless asymmetric epoxidation, followed by regioselective epoxide opening. lookchem.com This intermediate could then be transformed into the pyrrolidine core through subsequent steps, including Wittig olefination and azide (B81097) introduction. lookchem.com

Stereoselective Total Synthesis Approaches

The total synthesis of radicamine B necessitates precise control over the stereochemistry at each chiral center. Several stereoselective approaches have been successfully employed, broadly categorized into chiral pool synthesis and asymmetric synthesis methodologies.

Chiral Pool Synthesis from Carbohydrate Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, leveraging their inherent stereochemistry to build the target molecule. numberanalytics.comwikipedia.org Carbohydrates, with their abundant stereocenters, have served as valuable chiral precursors for the synthesis of polyhydroxylated pyrrolidine alkaloids like radicamine B. numberanalytics.comresearchgate.netscripps.edu

D-Arabinose and D-xylose, pentose (B10789219) sugars, have been employed as starting materials in the chiral pool synthesis of radicamine B. nih.govacs.org These carbohydrates provide a pre-existing chiral framework that can be manipulated through a series of reactions to construct the desired stereochemistry of the pyrrolidine ring. For example, a chiral cyclic nitrone derived from D-xylose has been utilized as a key intermediate in the enantioselective synthesis of radicamine B. nih.govacs.orgacs.org Similarly, a chiral cyclic nitrone derived from L-arabinose has been reported in the total synthesis of radicamine B, leading to a revision of its absolute configuration. researchgate.net

Garner's aldehyde, formally known as (R)- or (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a versatile chiral building block derived from serine. beilstein-journals.orgnih.gov It has been effectively utilized in the stereoselective synthesis of radicamine B, particularly for the formation of the pyrrolidine ring. acs.orgnih.govfigshare.com The inherent chirality of Garner's aldehyde allows for the stereocontrolled introduction of subsequent functional groups and the formation of new stereocenters through reactions such as nucleophilic additions. beilstein-journals.orgnih.gov The pyrrolidine ring can be stereoselectively constructed from Garner's aldehyde through a sequence of reactions, sometimes in an efficient one-pot transformation. acs.orgnih.govfigshare.com

Asymmetric Synthesis Methodologies

Asymmetric synthesis approaches involve creating new stereocenters in a controlled manner from achiral or prochiral starting materials, often employing chiral catalysts or reagents. zenodo.orgwikipedia.org These methods offer flexibility in designing synthetic routes and can be applied to the synthesis of radicamine B and its analogues.

The Sharpless asymmetric dihydroxylation (SAD) is a powerful catalytic reaction that allows for the stereoselective introduction of two hydroxyl groups across an alkene double bond. zenodo.orgwikipedia.org This reaction has been employed as a key step in the synthesis of radicamine B to establish specific stereocenters on the carbon chain that is ultimately incorporated into the pyrrolidine ring. lookchem.comresearchgate.netacs.orgunits.it By using appropriate chiral ligands (e.g., based on quinine (B1679958) or quinidine), the stereochemical outcome of the dihydroxylation can be controlled, leading to the desired configuration of the resulting vicinal diol. zenodo.orgwikipedia.org This diol can then be transformed through subsequent steps, such as cyclization and functional group interconversions, to complete the synthesis of radicamine B. lookchem.comresearchgate.net For instance, one synthesis utilized Sharpless asymmetric epoxidation to construct a key intermediate with high enantioselectivity. lookchem.com

Use of Chiral Nitrones and Oxazines

Chiral nitrones and oxazines have proven to be valuable intermediates in the stereoselective synthesis of polyhydroxylated pyrrolidines, including radicamine B. For instance, fluorinated derivatives of radicamine A and B have been synthesized from a D-arabinose-derived cyclic nitrone. researchgate.netresearchgate.net The synthesis of (+)-radicamine B has been achieved using a chiral 1,3-oxazine derived from D-4-hydroxy-phenylglycine. researchgate.net This strategy involved a palladium(0)-catalyzed stereoselective intramolecular oxazine (B8389632) formation and subsequent reactions to build the pyrrolidine ring. researchgate.net Nucleophilic additions to cyclic nitrones have also been explored as a route to iminocyclitols, including radicamine B. dntb.gov.ua

Diastereoselective Control in Cyclization Reactions

Diastereoselective control is crucial for the successful synthesis of radicamine B, which possesses multiple stereocenters. Acid-catalyzed amido cyclization has been employed in the stereoselective synthesis of radicamine B. researchgate.net In one approach, using neighboring group participation (NGP), radicamine B was obtained stereoselectively. researchgate.net Without NGP, both radicamine B and its epimer, 5-epi radicamine B, were obtained. researchgate.net Sharpless asymmetric dihydroxylation is another key step utilized to establish specific stereocenters in the synthesis of radicamine B. researchgate.net The stereochemical outcome in reactions involving chiral nitrones can be governed by the substituent α to the nitrone carbon. unizar.es

Convergent and Step-Economic Synthetic Routes

Developing convergent and step-economic synthetic routes is important for efficient access to complex molecules like radicamine B. A concise and divergent approach to radicamine B and hyacinthacine A3 has been reported, based on a step-economic transformation. researchgate.netjst.go.jpacs.org This methodology involved the reductive alkylation of lactams/amides. researchgate.net

Synthesis of Enantiomeric Forms for Configurational Revision

The synthesis of enantiomeric forms is essential for confirming absolute configurations and for biological studies. Enantioselective syntheses of proposed structures for radicamines A and B, starting from D-xylose, were accomplished. acs.orgacs.orgnih.gov Comparison of the optical rotation measurements of the synthetic compounds with the natural products led to a revision of the absolute configuration of natural radicamine B to the (2R,3R,4R,5R)-configuration. acs.orgacs.org The enantiomer of natural radicamine B has also been synthesized via a chiral nitrone derived from D-xylose. researchgate.net

Synthetic Modifications and Derivatization

Synthetic modifications and derivatization of radicamine B are undertaken to explore structure-activity relationships and generate compounds with potentially altered or improved properties.

Introduction of Functional Groups for Structure-Activity Relationship Studies

The introduction of different functional groups allows for systematic investigation of how structural changes impact biological activity (Structure-Activity Relationship, SAR). nih.govchem960.com While the provided search results specifically mention SAR studies in the context of fluorinated derivatives of radicamine A and B researchgate.netresearchgate.net, the general principle of introducing functional groups for SAR studies is a common practice in medicinal chemistry and synthetic organic chemistry core.ac.uknih.govgpatindia.comrsc.org. This involves preparing a series of analogues with variations in substituents, stereochemistry, or the core scaffold to understand their effect on binding and activity.

Synthesis of Fluorinated Radicamine Derivatives

The synthesis of fluorinated radicamine derivatives has been reported. unizar.esnih.govchem960.com Fluorinated derivatives of radicamine A and B have been synthesized from a D-arabinose-derived cyclic nitrone. researchgate.netresearchgate.net These fluorinated analogues were synthesized to investigate the influence of fluorine substitution on glycosidase inhibition. researchgate.netresearchgate.net Studies showed that the position of the fluorine atom significantly influenced the glycosidase inhibitory activities. researchgate.netresearchgate.net For example, C-7 or C-11 fluorination of the aromatic ring decreased α-glucosidase inhibition, while C-8 or C-10 fluorination preserved glycosidase inhibitory activities. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Radicamine B | 15953621 |

| Radicamine A | 262333 |

| Hyacinthacine A3 | Not found in search results |

| 5-epi radicamine B | Not found in search results |

| Codonopsinine | Not found in search results |

| Codonopsinol | Not found in search results |

| D-arabinose | Not found in search results |

| D-xylose | Not found in search results |

| D-4-hydroxy-phenylglycine | Not found in search results |

| D-mannitol | Not found in search results |

Detailed Research Findings (Data Tables)

Based on the search results, specific quantitative data suitable for interactive data tables is limited within the strict scope of the requested sections. However, some qualitative and comparative data regarding synthesis and activity of fluorinated derivatives can be presented in a structured format.

Glycosidase Inhibition of Fluorinated Radicamine Derivatives (Qualitative Summary)

| Fluorination Position (Aromatic Ring) | Effect on α-Glucosidase Inhibition | Source |

| C-7 or C-11 | Decreased inhibition | researchgate.netresearchgate.net |

| C-8 or C-10 | Preserved inhibition | researchgate.netresearchgate.net |

This table summarizes findings regarding the impact of fluorine position on the glycosidase inhibitory activity of fluorinated radicamine derivatives. researchgate.netresearchgate.net

Synthesis of Radicamine B Enantiomers from Xylose

| Starting Material | Product | Overall Yield | Number of Steps | Source |

| D-xylose | Enantiomer of natural radicamine B | 15% | 10 | researchgate.net |

This table presents data on the synthesis of the enantiomer of natural radicamine B from D-xylose.

Preparation of Epimers and Diastereomers

The synthesis of Radicamine B and its analogues often involves strategies that allow for the control of stereochemistry at multiple chiral centers within the pyrrolidine ring. Epimers are diastereomers that differ in configuration at only one stereogenic center, while diastereomers are stereoisomers that are not mirror images of each other. The controlled preparation of these isomers is crucial for studying their individual biological activities and understanding the structure-activity relationships.

One approach to preparing epimers and diastereomers of Radicamine B involves the use of chiral starting materials and stereoselective reactions. For instance, syntheses starting from carbohydrates like D-arabinose or D-xylose have been reported, leveraging their inherent chirality to establish the stereochemistry of the final product. unizar.esacs.orgnih.govacs.org

Research has demonstrated that the stereochemical outcome of key synthetic steps, such as nucleophilic additions to cyclic nitrones or acid-catalyzed cyclizations, can dictate the formation of specific epimers or diastereomers. unizar.esresearchgate.net For example, the addition of aryl Grignard reagents to chiral cyclic nitrones derived from sugars has been utilized to synthesize cyclic hydroxylamines, which serve as intermediates for Radicamine B and its analogues. unizar.es The stereoselectivity of these additions can be influenced by the substituents on the nitrone and the reaction conditions. unizar.es

Another method involves acid-catalyzed amido cyclisation. Studies have shown that performing this cyclization with neighboring group participation (NGP) can stereoselectively yield Radicamine B. researchgate.net Conversely, carrying out the reaction without NGP can lead to a mixture of both Radicamine B and its 5-epi epimer, 5-epi-Radicamine B. researchgate.net This highlights the importance of reaction mechanisms and conditions in controlling the stereochemical outcome and enabling the preparation of specific epimers.

Sharpless asymmetric dihydroxylation is another powerful tool employed in the synthesis of polyhydroxylated pyrrolidines, including Radicamine B. researchgate.net Variations in the ligands used in asymmetric dihydroxylation can influence the double diastereoselection when applied to chiral olefins, providing a route to control the relative stereochemistry of vicinal diols within the molecule. researchgate.net

The synthesis of analogues of Radicamine B from starting materials like D-mannitol has also been explored, utilizing reactions such as Grignard additions to access different structural variations. researchgate.net Analyzing the spectroscopic data, such as 1H and 13C NMR, and employing techniques like COSY and NOE analysis are essential for confirming the stereochemistry of the synthesized compounds and differentiating between epimers and diastereomers. acs.orgnih.govresearchgate.net

The ability to selectively synthesize different epimers and diastereomers is crucial for comprehensive biological evaluation, as even subtle differences in stereochemistry can significantly impact biological activity.

Below is an example of how data related to the preparation of epimers might be presented, based on the search results discussing the formation of Radicamine B and 5-epi-Radicamine B via acid-catalyzed amido cyclization.

| Synthetic Method | Key Step | Outcome | Notes |

|---|---|---|---|

| Acid-catalyzed amido cyclisation | With Neighboring Group Participation (NGP) | Stereoselective formation of Radicamine B | Favors one specific isomer. researchgate.net |

| Acid-catalyzed amido cyclisation | Without NGP | Mixture of Radicamine B and 5-epi-Radicamine B | Less stereocontrol, yields isomers. researchgate.net |

Another example of data that could be presented in a table relates to the yield and stereoselectivity of reactions, such as the addition of Grignard reagents to nitrones, although specific yield and selectivity data for Radicamine B synthesis via this method were not explicitly detailed for different isomers in the provided snippets beyond general statements about good yields and selectivities. unizar.es However, if such data were available, a table like the following could be constructed:

| Reaction Step | Substrate (Nitrone) | Reagent (Grignard) | Major Isomer Formed | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Nucleophilic Addition to Nitrone | Chiral Nitrone A | Aryl Grignard Reagent X | Isomer 1 | Data Req. | Data Req. |

| Nucleophilic Addition to Nitrone | Chiral Nitrone A | Aryl Grignard Reagent Y | Isomer 2 | Data Req. | Data Req. |

Biosynthetic Pathway Investigations of Radicamine B

Natural Occurrence and Producing Organisms

Radicamine B is a naturally occurring compound that has been isolated from the plant Lobelia chinensis Lour. lookchem.comcore.ac.ukresearchgate.net. Lobelia chinensis, also known as Asian lobelia or Chinese lobelia, is a perennial herb belonging to the Campanulaceae family wikipedia.orgnih.gov. It is traditionally used in Chinese medicine wikipedia.orgkjpr.kr. Radicamine B, along with radicamine A, are notable pyrrolidine (B122466) alkaloids found in this plant lookchem.comresearchgate.net. Studies have confirmed the presence of radicamine B in Lobelia chinensis nih.gov.

Proposed Biosynthetic Precursors and Intermediates

While the complete biosynthetic pathway of radicamine B in Lobelia chinensis is not fully elucidated, research into the synthesis of radicamine B and related polyhydroxylated pyrrolidines provides clues about potential precursors and intermediates. Studies on the synthesis of radicamine B and its analogs have utilized chiral starting materials such as D-serine and D-mannitol, suggesting that these or structurally related compounds might serve as initial building blocks in the natural biosynthetic route figshare.comnih.govrsc.org. For instance, Garner's (R)-aldehyde, derived from D-serine, has been employed as a chiral starting material in some synthetic approaches to the pyrrolidine ring system found in radicamine B figshare.comnih.gov. Another strategy involves the synthesis of radicamine B analogues from D-mannitol rsc.org. These synthetic routes, while not directly mirroring the plant's biosynthesis, highlight the potential involvement of sugar or amino acid-derived precursors in the formation of the polyhydroxylated pyrrolidine core.

Enzymatic Transformations and Catalytic Mechanisms

The biosynthesis of complex natural products involves a series of enzymatic transformations. While specific enzymes directly involved in radicamine B biosynthesis in Lobelia chinensis have not been extensively characterized in the provided search results, insights can be drawn from studies on the synthesis of similar pyrrolidine alkaloids and the general mechanisms of related enzyme classes.

Formation of the Pyrrolidine Ring System

The formation of the pyrrolidine ring is a key step in radicamine B biosynthesis. Synthetic approaches to the pyrrolidine ring system have employed various cyclization strategies figshare.comnih.govmdpi.comresearchgate.net. For example, intramolecular cyclization reactions have been utilized in chemical synthesis rsc.org. In biological systems, the formation of nitrogen-containing heterocycles like pyrrolidines often involves enzymes that catalyze cyclization reactions, potentially from amino-containing precursors. Studies on the synthesis of pyrrolidine-containing compounds have explored methods like intramolecular [3+2] cycloaddition and reductive alkylation of lactams core.ac.ukmdpi.com. While these are synthetic methods, they illustrate the types of bond formations required to construct the pyrrolidine core. The biological counterpart would involve specific enzymes facilitating similar cyclization events.

Hydroxylation and Methylation Steps

Radicamine B contains multiple hydroxyl groups and a phenolic moiety, suggesting that hydroxylation and potentially methylation steps are involved in its biosynthesis or maturation. Hydroxylation, the introduction of hydroxyl groups, is a common enzymatic modification in the biosynthesis of natural products, often catalyzed by cytochrome P450 enzymes or other hydroxylases. Methylation, the addition of methyl groups, is also a frequent modification, typically catalyzed by methyltransferases using S-adenosylmethionine (SAM) as a methyl donor semanticscholar.orgplos.org. While the specific enzymes responsible for these modifications in radicamine B biosynthesis are not identified in the search results, the presence of these functional groups implies the action of such tailoring enzymes during the pathway nih.govupenn.edu.

Structure Activity Relationship Sar Studies on Radicamine B

Impact of Stereochemistry on Biological Interactions

The stereochemistry of radicamine B, particularly the absolute configuration of the chiral centers in the pyrrolidine (B122466) ring and the orientation of the hydroxyl groups, plays a significant role in its biological interactions, especially with enzymes like glycosidases. researchgate.netnaturalproducts.netnih.govresearchgate.net

Effects of Absolute Configuration on Glycosidase Inhibition

The absolute configuration of the pyrrolidine core in radicamine B is (2S,3S,4S,5S). scispace.comnih.gov Studies involving the synthesis and evaluation of enantiomers and diastereomers of radicamine B and related polyhydroxy pyrrolidines have demonstrated that the specific arrangement of substituents around the pyrrolidine ring is critical for effective glycosidase inhibition. For instance, enantiomers synthesized with different absolute configurations have shown significantly reduced or no inhibitory activity against target enzymes. researchgate.net Comparing the specific rotation of synthetic radicamine B with the natural product was a key step in confirming its absolute configuration. scispace.comacs.org

Role of Hydroxyl Group Orientations

The orientation of the hydroxyl groups on the pyrrolidine ring is a critical factor in the interaction of iminosugars with the active sites of glycosidases. These hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme's active site, mimicking the interactions of the natural carbohydrate substrate. nih.gov The specific arrangement of the hydroxyl groups in radicamine B contributes to its binding affinity and inhibitory potency against certain glycosidases. Modifications to the position or orientation of these hydroxyl groups can significantly alter the inhibitory profile. researchgate.netnaturalproducts.netnih.gov

Influence of Aromatic Substituents on Activity

Radicamine B features a 4-hydroxyphenyl aromatic substituent attached to the pyrrolidine ring. scispace.comnih.gov The nature and position of substituents on this aromatic ring can influence the compound's activity. Studies on fluorinated derivatives of radicamine A and B have shown that the position of a fluorine atom on the aromatic ring significantly affects alpha-glucosidase inhibition. researchgate.netresearchgate.net For example, C-7 or C-11 fluorination of the aromatic ring decreased alpha-glucosidase inhibition, while C-8 or C-10 fluorination preserved glycosidase inhibitory activities. researchgate.netresearchgate.net This suggests that electronic and steric effects of the aromatic substituents play a role in the interaction with the enzyme.

Modifications to the Pyrrolidine Core and Their Mechanistic Implications

Modifications to the pyrrolidine core of radicamine B can have significant implications for its mechanism of action and inhibitory profile. researchgate.netnaturalproducts.netnih.gov The pyrrolidine ring itself mimics the sugar ring of the natural substrate, and alterations to its structure can affect binding affinity and the mode of inhibition.

Introduction of Halogen Atoms (e.g., Fluorination)

The introduction of halogen atoms, such as fluorine, into the pyrrolidine core or adjacent positions can impact the biological activity of iminosugars. researchgate.netnaturalproducts.netnih.gov Fluorination can alter the electronic distribution and lipophilicity of the molecule, influencing its interaction with the enzyme and its ability to cross biological membranes. While fluorination on the aromatic ring of radicamine derivatives has been studied researchgate.netresearchgate.net, fluorination directly on the pyrrolidine core of radicamine B would likely affect its pKa and the hydrogen bonding network with the enzyme, potentially altering its inhibitory mechanism. Studies on fluorinated iminosugars have shown that the position of fluorine can significantly influence glycosidase inhibition. researchgate.netresearchgate.net

Effects of Side Chain Modifications

Radicamine B has a hydroxymethyl side chain at the C-2 position of the pyrrolidine ring. scispace.comnih.gov Modifications to this side chain can influence the compound's activity. While specific detailed studies on radicamine B side chain modifications were not extensively found, research on other iminosugars indicates that alterations to side chains can affect binding interactions and selectivity towards different glycosidases. researchgate.netnih.govnih.gov The length, branching, and presence of functional groups on the side chain can impact steric fit and additional interactions within the enzyme's active site.

Here is a table summarizing some data related to the effect of aromatic fluorination on glycosidase inhibition based on the search results:

| Compound | Aromatic Fluorination Position | Alpha-Glucosidase Inhibition |

| Radicamine A/B (Parent) | None | Inhibitory |

| Fluorinated Radicamine A/B | C-7 or C-11 | Decreased |

| Fluorinated Radicamine A/B | C-8 or C-10 | Preserved |

Computational Chemistry Approaches in SAR

Computational chemistry plays a vital role in modern SAR studies by offering insights that are difficult or impossible to obtain experimentally preprints.org, nih.gov. Techniques such as molecular docking and quantum chemical calculations can help elucidate the mechanisms of action, predict binding affinities, and understand the impact of structural modifications on a molecule's properties rasayanjournal.co.in, lasalle.mx, libretexts.org. These methods facilitate a more rational approach to drug design and optimization nih.gov.

Molecular Docking Simulations with Target Enzymes

Molecular docking is a widely used computational technique in SAR studies to predict the preferred orientation (binding pose) of a ligand, such as Radicamine B, within the active site of a target enzyme or protein rasayanjournal.co.in, pensoft.net. By simulating the interaction between the small molecule and the biological target, docking studies can estimate the binding affinity and identify the key amino acid residues involved in the interaction rasayanjournal.co.in, researchgate.net, lasalle.mx, mdpi.com. This information is invaluable for understanding how structural features of the ligand contribute to its binding potency and specificity pensoft.net.

The process typically involves obtaining the 3D structure of the target enzyme, often from databases like the Protein Data Bank (PDB) lasalle.mx, and preparing the ligand structure. Docking algorithms then explore various possible binding poses and score them based on their predicted interaction energy rasayanjournal.co.in. For compounds like Radicamine B, which have shown relevance to glycosidase inhibition researchgate.net, molecular docking could be applied to study its interactions with specific glycosidase enzymes to understand the molecular basis of its inhibitory activity. Studies on other alkaloids have utilized molecular docking to assess binding affinities against targets such as alpha-glucosidase, providing insights into potential antidiabetic properties researchgate.net. While specific, detailed docking results for Radicamine B were not extensively detailed in the provided search results, the methodology is directly applicable to understanding its potential interactions with biological targets.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed in SAR studies to compute and analyze the electronic properties of molecules nrel.gov, researchgate.net, niscpr.res.in, rsc.org. These properties, including molecular energy, charge distribution, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP), are crucial for understanding a molecule's reactivity and its ability to engage in intermolecular interactions with biological targets researchgate.net, niscpr.res.in.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, for instance, provide insights into a molecule's electron-donating and electron-accepting capabilities, respectively, which are important factors in chemical reactions and binding events researchgate.net. The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability researchgate.net. MEP maps visually represent the charge distribution across the molecule, highlighting regions that are likely to interact with positively or negatively charged areas of a target protein researchgate.net.

Molecular and Cellular Mechanisms of Biological Action

α-Glucosidase Inhibitory Mechanism

Radicamine B has been identified as a potent inhibitor of α-glucosidase. nih.govfrontiersin.orgresearchgate.net This enzyme is crucial for the hydrolysis of complex carbohydrates into absorbable monosaccharides in the digestive tract, and its inhibition can delay glucose absorption and help regulate postprandial blood glucose levels. nih.govdokumen.pub Studies have evaluated the inhibitory strength of Radicamine B against α-glucosidase, often comparing it to known inhibitors. frontiersin.orgresearchgate.net

Competitive Inhibition Kinetics and Enzyme-Ligand Interactions

Research indicates that iminosugars, including pyrrolidine (B122466) alkaloids like radicamines, often act as competitive inhibitors of glycosidases. nih.govnih.govresearchgate.net Competitive inhibitors typically bind to the enzyme's active site, competing with the natural substrate. nih.gov While specific detailed kinetic studies explicitly on Radicamine B's competitive inhibition were not extensively detailed in the provided snippets, the classification of radicamines within the context of competitive α-glucosidase inhibitors and iminosugars suggests this mechanism. nih.govresearchgate.net The interaction involves the iminosugar structure mimicking the transition state of the enzymatic reaction, leading to binding within the active site. jchemlett.com

Specific Binding Sites and Residue Interactions

Detailed information on the specific binding sites and residue interactions of Radicamine B with α-glucosidase was not explicitly provided in the search results. However, studies on other iminosugars and α-glucosidase inhibitors have shown interactions with key residues within the enzyme's active site, often involving hydrogen bonds and hydrophobic interactions. jchemlett.com These interactions are crucial for the binding affinity and inhibitory potency of the compound. jchemlett.com The polyhydroxylated pyrrolidine structure of Radicamine B, along with its aromatic ring, likely contributes to its interactions within the enzyme's binding pocket. nih.govresearchgate.netresearchgate.netscispace.com Structure-activity relationship studies on fluorinated derivatives of radicamine B have shown that the position of fluorine atoms on the aromatic ring can influence glycosidase inhibitory activities, suggesting the involvement of this part of the molecule in enzyme interaction. researchgate.netresearchgate.net

Impact on Carbohydrate Processing Pathways within Cells

By inhibiting α-glucosidase, Radicamine B can impact the cellular processing of carbohydrates by reducing the breakdown of disaccharides and oligosaccharides into monosaccharides. nih.govdokumen.pub This primarily affects the absorption of glucose in the intestine, leading to a reduction in postprandial glucose levels. frontiersin.orgnih.govdokumen.pub While the primary target is intestinal α-glucosidase, other cellular glycosidases involved in various metabolic pathways could potentially be affected, depending on the specificity of Radicamine B. mdpi.commdpi.com

Interaction with Other Glycosidases and Carbohydrate-Recognizing Enzymes

Radicamine B, as a pyrrolidine alkaloid and iminosugar, belongs to a class of compounds known to interact with a range of glycosidases. nih.govmdpi.com While its most notable activity is against α-glucosidase, other glycosidases could potentially be inhibited. Studies on related iminosugars have shown inhibitory activity against enzymes such as α-mannosidases, β-glucosidases, and α-galactosidases, although the specificity varies depending on the compound's structure. nih.govmdpi.comacs.org Research on fluorinated derivatives of radicamine A and B indicated that structural modifications can influence their inhibitory activities against various glycosidases. researchgate.netresearchgate.net

Effects on Cellular Metabolism and Signal Transduction Pathways (mechanistic, in vitro)

The inhibition of α-glucosidase by Radicamine B can indirectly influence cellular metabolism by altering glucose availability. Reduced glucose absorption due to α-glucosidase inhibition can lead to lower intracellular glucose concentrations, potentially impacting downstream metabolic pathways. frontiersin.orgnih.govdokumen.pub

Modulation of Glucose Uptake and Insulin (B600854) Secretion (cellular models)

While direct studies specifically detailing Radicamine B's modulation of glucose uptake and insulin secretion in cellular models were not extensively found, research on related alkaloids and α-glucosidase inhibitors provides insights into potential mechanisms. Some alkaloids and iminosugars have been shown to improve glucose uptake in cellular models like HepG2 and 3T3-L1 cells. nih.govfrontiersin.org This effect might be linked to decreased α-glucosidase activity, leading to reduced glucose absorption and subsequent metabolic adjustments. nih.govfrontiersin.org Additionally, some plant-derived compounds, including certain alkaloids, have been reported to influence insulin secretion from pancreatic beta cells, although the specific effect of Radicamine B on insulin secretion requires further investigation. nih.govscispace.comnih.gov The broader impact of α-glucosidase inhibitors on reducing postprandial glucose and insulin peaks is a recognized mechanism in diabetes management. dokumen.pub

Here is a table summarizing the reported α-glucosidase inhibitory activity:

| Compound | Source | IC₅₀ (µM) | Reference |

| Radicamine B | Lobelia chinensis | 9.33 | frontiersin.orgresearchgate.net |

| Radicamine A | Lobelia chinensis | 6.73 | frontiersin.orgresearchgate.net |

| DMDP | Lobelia chinensis | 4.9 | frontiersin.org |

| Acarbose | Streptomyces spp. | Varies | nih.govresearchgate.net |

Note: IC₅₀ values can vary depending on the enzyme source and assay conditions.

Influence on Cell-Cell and Cell-Virus Recognition Processes (mechanistic, in vitro)

While the primary reported mechanism of Radicamine B involves glycosidase inhibition, affecting processes like carbohydrate digestion nih.govnih.gov, research into its direct influence on cell-cell and cell-virus recognition is less extensively documented in the provided search results. However, iminosugars in general can impact glycoprotein (B1211001) processing, which plays a crucial role in cell surface interactions and viral entry.

Cell-cell recognition is a fundamental process mediated by various cell surface molecules, many of which are glycoproteins. Alterations in glycosylation patterns can affect cell adhesion, signaling, and immune cell interactions. proteogenix.sciencenih.govfrontiersin.org While specific studies on Radicamine B's direct impact on these interactions were not prominently found, its activity as a glycosidase inhibitor could indirectly influence the structure and function of cell surface glycoconjugates, potentially modulating cell-cell recognition events.

In the context of cell-virus recognition, viruses often utilize host cell surface glycans as receptors or co-receptors for attachment and entry. nih.govnih.govplos.org Glycosidase inhibitors, by altering the glycosylation of host cell surface proteins or viral glycoproteins, can potentially interfere with these recognition processes, thereby inhibiting viral entry or spread. Studies on other iminosugars have demonstrated antiviral activity through such mechanisms. nih.govjchemlett.com For instance, some iminosugars have shown activity against enveloped viruses by interfering with the trimming of N-glycans on viral envelope glycoproteins, which is essential for proper folding and function required for host cell attachment and fusion. While direct experimental evidence detailing Radicamine B's specific effects on cell-virus recognition mechanisms in vitro was not a major theme in the search results, its classification as a glycosidase inhibitor suggests a potential for such interactions. Research on Dengue virus infection of B cells, for example, highlights the complexity of virus-cell interactions and potential targets like CD300a, a phospholipid receptor, for viral entry. frontiersin.org Understanding how Radicamine B might influence the glycosylation of such receptors or viral components would be crucial to determine its impact on cell-virus recognition.

Comparative Analysis of Mechanistic Activities with Related Iminosugars (e.g., Nectrisine, Codonopsinine)

Radicamine B is structurally related to other polyhydroxylated pyrrolidine iminosugars, such as Nectrisine and Codonopsinine. nih.govresearchgate.netrsc.org These compounds often share the common mechanism of inhibiting glycosidase enzymes, although their specificity and potency against different glycosidases can vary depending on their specific structural features. nih.govnih.govresearchgate.netmdpi.com

Comparative studies have investigated the glycosidase inhibitory profiles of Radicamine B and related iminosugars. Radicamine B has been identified as an inhibitor of α-glucosidase activity. nih.govresearchgate.netnih.govmdpi.comfrontiersin.org Similarly, Nectrisine is also known as a strong inhibitor of α-glucosidases. acs.orgresearchgate.net Codonopsinine, another analogue, has also demonstrated glycosidase inhibitory activity. nih.govresearchgate.netrsc.org

Differences in the stereochemistry and the presence or absence of specific substituents, such as the aromatic ring in Radicamine B and Codonopsinine, contribute to their distinct inhibitory profiles. researchgate.netresearchgate.net For example, studies on synthetic analogues of Radicamine B, Codonopsinine, and Codonopsine have shown that modifications to the structure, such as the stereochemistry at the C-5 position, can alter their inhibitory affinity towards different glycosidases (e.g., α-glucosidase vs. β-glucosidase). researchgate.net

The IC50 values, representing the concentration of the inhibitor required to inhibit 50% of the enzyme activity, are commonly used to compare the potency of these compounds against specific enzymes. For instance, Radicamine B has been reported to have an IC50 value of 9.33 µM against α-glucosidase. researchgate.netfrontiersin.org Comparative data with Nectrisine and Codonopsinine against the same enzymes in standardized assays are essential for a comprehensive understanding of their relative potencies and selectivities. While specific comparative IC50 data for all three compounds across a broad panel of glycosidases were not uniformly available in the search results, the literature indicates that these iminosugars are primarily recognized for their α-glucosidase inhibitory properties. nih.govresearchgate.netnih.govnih.govacs.org

The structural variations among Radicamine B, Nectrisine, and Codonopsinine lead to differences in how they interact with the active sites of glycosidase enzymes, influencing their binding affinity and inhibitory potency. Research involving the synthesis of analogues and structure-activity relationship (SAR) studies further elucidates the key structural features responsible for their observed biological activities. researchgate.netresearchgate.netresearchgate.net

Below is a table summarizing some reported in vitro glycosidase inhibition data for Radicamine B and related iminosugars:

| Compound | Source | Enzyme Target | IC50 (µM) | Reference |

| Radicamine B | Lobelia chinensis | α-glucosidase | 9.33 | researchgate.netfrontiersin.org |

| Radicamine A | Lobelia chinensis | α-glucosidase | 6.73 | researchgate.netfrontiersin.org |

| DMDP | - | α-glucosidase | 4.9 | frontiersin.org |

| Broussonetine I | - | β-glucosidase | 2.9 | acs.org |

| ent-Broussonetine I | - | α-glucosidase | 0.33 | acs.org |

| ent-Broussonetine J2 | - | α-glucosidase | 0.53 | acs.org |

| Radicamine B analogue (C-5 epimer) | Synthetic | β-glucosidase | 114 | researchgate.net |

| Radicamine B analogue (C-5 epimer) | Synthetic | α-mannosidase | 34 | researchgate.net |

| (-)-Codonopsinol | Codonopsis clematidea | α-glucosidase (yeast/Bacillus stearothermophilus) | ~twice the IC50 of Radicamine A | researchgate.net |

Note: This table includes data from various studies and enzyme sources, and direct comparisons should be made with caution unless the experimental conditions are identical.

Further research is ongoing to fully delineate the molecular mechanisms by which Radicamine B and its analogues exert their biological effects, including potential interactions beyond glycosidase inhibition and their precise influence on complex cellular processes like cell recognition.

Advanced Research Methodologies and Techniques

In Vitro Enzyme Kinetic Assays for Inhibitory Potency

In vitro enzyme kinetic assays are fundamental for quantifying the inhibitory potency of a compound against a specific enzyme target. For Radicamine B, which is structurally similar to other known glycosidase inhibitors, these assays are crucial for determining its efficacy and mechanism of inhibition against enzymes like α-glucosidase.

The standard procedure involves incubating the target enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae) with a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). nih.gov The enzyme catalyzes the hydrolysis of pNPG, releasing p-nitrophenol, which can be quantified spectrophotometrically. When an inhibitor like Radicamine B is introduced, the rate of this reaction decreases.

Key parameters determined from these assays include:

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govresearchgate.net It is a primary measure of the inhibitor's potency.

Mechanism of Inhibition: By measuring the reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) can be generated. researchgate.net This plot helps to elucidate the mechanism of inhibition:

Competitive Inhibition: The inhibitor binds only to the active site of the free enzyme. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This decreases Vmax but does not change Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. banglajol.info

Mixed Inhibition: The inhibitor can bind to both the enzyme and the enzyme-substrate complex, but with different affinities. This affects both Km and Vmax. nih.gov

Inhibition Constant (Ki): This is the dissociation constant for the inhibitor-enzyme complex and represents a more absolute measure of binding affinity than the IC50 value. researchgate.net

While specific kinetic data for Radicamine B is not extensively published, studies on analogous pyrrolidine (B122466) alkaloids and related structures demonstrate the application of these methods. For instance, various novel pyrrolidine derivatives have been synthesized and shown to be potent α-glucosidase inhibitors, with their inhibitory mechanisms determined through these kinetic analyses. nih.govnih.gov

| Compound | Enzyme Target | IC50 Value (µM) | Reference Compound | IC50 of Reference (µM) |

|---|---|---|---|---|

| Pyrrolidine Derivative 3g | α-Glucosidase | 18.04 µg/mL | Acarbose | >750 |

| Broussonetine M | β-Glucosidase (bovine) | 6.3 | DMDP | 9.7 |

| 10'-epi-Broussonetine M | β-Galactosidase (bovine) | 0.2 | DMDP | 3.3 |

| Tamarix nilotica extract | α-Glucosidase | 5.21 µg/mL | Acarbose | 151.1 µg/mL |

This table is illustrative and provides data for analogous compounds to demonstrate the type of information generated from enzyme kinetic assays. DMDP refers to 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine. nih.govplos.orgnih.gov

Cell-Based Assays for Mechanistic Cellular Response

To understand how enzyme inhibition translates into a cellular effect, cell-based assays are employed. A key application for a glycosidase inhibitor like Radicamine B would be to measure its impact on glucose uptake in various cell lines. These assays can confirm that the compound is cell-permeable and active in a biological context.

A widely used method is the 2-NBDG uptake assay . caymanchem.comcaymanchem.com 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose) is a fluorescently labeled glucose analog. Cells actively transport 2-NBDG via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated and trapped, leading to an accumulation of fluorescence. mdpi.comnih.gov The intensity of this fluorescence is directly proportional to the amount of glucose uptake and can be measured using a fluorescence plate reader, fluorescence microscopy, or flow cytometry. caymanchem.compromega.com

By treating cells (e.g., cancer cell lines like SKOV3 or MCF-7, which often have high glucose metabolic rates) with Radicamine B prior to adding 2-NBDG, researchers can quantify any reduction in fluorescence, which would indicate inhibition of glucose uptake. mdpi.com This provides insight into the compound's functional effect at the cellular level. These assays are crucial for bridging the gap between in vitro enzyme activity and potential physiological outcomes.

Chemoenzymatic Synthetic Approaches for Complex Analogs

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of traditional organic chemistry to create complex molecules and their analogs. This approach is particularly valuable for generating derivatives of natural products like Radicamine B to explore structure-activity relationships (SAR).

The synthesis of pyrrolidine alkaloids often involves multiple stereocenters, making purely chemical synthesis challenging. nih.govrsc.orgresearchgate.net Enzymes, such as lipases, proteases, or oxidoreductases, can be used to introduce specific stereochemistry with high enantioselectivity under mild reaction conditions.

A hypothetical chemoenzymatic approach to Radicamine B analogs could involve:

Chemical Synthesis of a Core Scaffold: A precursor molecule containing the basic pyrrolidine ring is synthesized using organic chemistry methods.

Enzymatic Resolution: If the precursor is a racemic mixture, an enzyme (e.g., a lipase) can be used to selectively acylate one enantiomer, allowing for the easy separation of the two stereoisomers.

Enzymatic Modification: Specific enzymes could be used to add or modify functional groups on the pyrrolidine scaffold, creating a library of analogs that would be difficult to produce through purely chemical means.

This strategy allows for the efficient and stereocontrolled production of novel analogs, which can then be tested in enzyme and cell-based assays to identify compounds with improved potency or selectivity. mdpi.com

Omics Technologies in Understanding Radicamine B Effects

"Omics" technologies provide a global, high-throughput view of the molecular changes within a biological system in response to a stimulus, such as treatment with a compound like Radicamine B.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. By treating a cell line with Radicamine B and analyzing the resulting changes in the metabolome (typically using mass spectrometry or NMR spectroscopy), researchers can identify affected metabolic pathways. For an α-glucosidase inhibitor, one would expect to see changes in carbohydrate metabolism pathways. nih.govnih.gov For example, a metabolomics study of kidney cells treated with an SGLT2 inhibitor identified significant changes in glutathione, asparagine, and proline metabolism. nih.gov Similar analyses could reveal the broader metabolic impact of Radicamine B beyond simple glucosidase inhibition. researchgate.net

Proteomics: This is the large-scale analysis of the entire set of proteins expressed by a cell or organism. Proteomics can be used to identify the direct protein targets of a drug or to understand the downstream cellular response. Techniques like activity-based protein profiling (ABPP) can identify which enzymes in a complex biological sample are actively inhibited by a compound. acs.org A proteomics study could confirm that Radicamine B interacts with glycosidases in a cellular context and reveal any off-target interactions or compensatory changes in protein expression that occur in response to treatment.

Integrating these omics datasets can provide a comprehensive systems-biology understanding of the cellular response to Radicamine B, highlighting key pathways and potential mechanisms of action. nih.gov

Structural Biology Techniques for Enzyme-Inhibitor Complexes

Structural biology techniques are used to determine the three-dimensional atomic coordinates of macromolecules, providing unparalleled insight into their function. For understanding how Radicamine B inhibits its target enzyme, X-ray crystallography is the gold standard.

This technique involves growing a crystal of the target enzyme (e.g., α-glucosidase) that has been co-crystallized with the inhibitor (Radicamine B). This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing its atomic structure. rcsb.orgrcsb.org

The resulting co-crystal structure would show:

The precise binding mode of Radicamine B within the enzyme's active site.

The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the inhibitor.

Conformational changes in the enzyme that may occur upon inhibitor binding.

This detailed structural information is invaluable for explaining the observed inhibitory potency and mechanism. It also provides a rational basis for the design of new, more potent analogs by modifying the inhibitor's structure to optimize its interactions with the enzyme's active site. Crystal structures of α-glucosidase and α-amylase are available and serve as foundational models for such studies. researchgate.net

Future Research Directions and Unexplored Avenues

Elucidation of Complete Biosynthetic Machinery and Engineering

Understanding the complete biosynthetic pathway of radicamine B is a critical area for future research. While some studies have explored the biosynthesis of related alkaloids, the specific enzymatic machinery and genetic elements responsible for radicamine B production in Lobelia chinensis remain largely uncharacterized. Elucidating this pathway would involve identifying the precursor molecules and the sequence of enzymatic transformations leading to the final product. Techniques such as isotopic labeling studies, enzyme assays, and genetic sequencing of the producing organism could be employed. psu.edufrontiersin.orgbiorxiv.org

Furthermore, with a complete understanding of the biosynthetic machinery, metabolic engineering could be applied to enhance radicamine B production or generate novel analogues. This could involve manipulating the expression of biosynthetic genes in the native plant or reconstituting the pathway in a heterologous host like yeast or E. coli. mdpi.comresearchgate.net Such engineering efforts could provide a more sustainable and scalable source of radicamine B and open avenues for producing structurally related compounds through synthetic biology approaches. frontiersin.orgmdpi.com

Design and Synthesis of Novel Radicamine B Analogues with Enhanced Specificity

The synthesis of radicamine B analogues is an active area of research, driven by the potential to discover compounds with improved biological activity and specificity. researchgate.netrsc.orgnih.gov Future efforts will likely focus on the rational design of analogues based on structure-activity relationship (SAR) studies. By systematically modifying different parts of the radicamine B structure, such as the pyrrolidine (B122466) ring, the hydroxyl groups, or the aromatic substituent, researchers can explore how these changes impact interactions with biological targets. researchgate.netnih.gov

Specific areas of focus for analogue design could include:

Modifications to the aromatic ring to alter lipophilicity, electronic properties, and pi-stacking interactions with target enzymes. researchgate.net

Varying the position and configuration of hydroxyl groups on the pyrrolidine ring to influence hydrogen bonding and stereospecific binding.

Introduction of different substituents or heterocyclic systems at various positions to explore new interaction profiles.

Development of fluorinated derivatives, which have shown altered glycosidase inhibition profiles in initial studies. researchgate.netresearchgate.net

The synthesis of these novel analogues will require efficient and versatile synthetic routes that allow for modular modifications. researchgate.netrsc.org

Deeper Mechanistic Insights into Cellular Target Modulation

While radicamine B is known to exhibit α-glucosidase inhibitory activity lookchem.comresearchgate.net, a deeper and more comprehensive understanding of its precise mechanism of action at the cellular level is needed. Future research should aim to:

Identify all relevant cellular targets beyond α-glucosidases. This could involve using pull-down assays, activity-based protein profiling, and other chemoproteomic techniques. frontiersin.org

Characterize the binding kinetics and thermodynamics of radicamine B and its analogues with their targets.

Investigate the downstream cellular effects resulting from target modulation, including signaling pathways and cellular processes affected.

Explore the potential for radicamine B to interact with multiple targets simultaneously and the consequences of such polypharmacology.

Understanding these detailed mechanistic insights will be crucial for fully appreciating the biological role of radicamine B and for the rational design of more potent and selective therapeutic agents. reactgroup.orglumenlearning.com

Development of Advanced Methodologies for Stereocontrol in Synthesis

The synthesis of radicamine B involves the construction of multiple stereocenters on the pyrrolidine ring. Achieving high levels of stereocontrol during synthesis is paramount to obtaining the desired isomer with specific biological activity. lookchem.comnih.govfigshare.comacs.orgthieme-connect.com Despite progress in this area, the development of more efficient and highly stereoselective synthetic methodologies remains a key challenge and a focus for future research.

Future directions in stereocontrolled synthesis could include:

Development of novel asymmetric catalytic reactions for the formation of the pyrrolidine core and installation of stereocenters.

Utilization of chiral auxiliaries or organocatalysts to induce asymmetry.

Exploration of flow chemistry techniques for improved control over reaction conditions and stereoselectivity.

Development of protecting group strategies that are both efficient and compatible with stereoselective transformations. lookchem.com

Synthesis of all possible stereoisomers of radicamine B and related analogues to fully explore the impact of stereochemistry on biological activity. thieme-connect.com

Advances in this area will not only facilitate the synthesis of radicamine B and its analogues but also contribute to the broader field of asymmetric synthesis of polyhydroxylated alkaloids.

Exploration of Radicamine B Interactions with Other Biological Systems (non-clinical, mechanistic)

Beyond its known glycosidase inhibitory activity, the interactions of radicamine B with other biological systems in a non-clinical, mechanistic context warrant further investigation. This could include exploring its effects on:

Microbial systems: Investigating potential antibacterial, antifungal, or antiviral activities and the underlying mechanisms. reactgroup.org

Plant systems: Understanding its role in the plant where it is produced (Lobelia chinensis), such as defense mechanisms or signaling pathways.

Enzyme systems: Profiling its activity against a wider range of enzymes beyond glycosidases to identify potential off-targets or novel enzymatic interactions.

Cellular processes: Studying its influence on fundamental cellular processes like cell cycle regulation, apoptosis, or autophagy in various cell types, independent of a specific disease context. nih.govnih.govembopress.org

Such studies would provide a more holistic understanding of radicamine B's biological profile and could uncover novel applications or provide insights into its natural function.

Q & A

Basic: How to conduct a systematic literature review on Radicamine B?

Methodological Answer:

-

Step 1: Use databases recommended for evidence synthesis (e.g., PubMed, Web of Science) to ensure precision and reproducibility . Avoid relying solely on Google Scholar due to its limitations in systematic searches .

-

Step 2: Apply Boolean search terms (e.g., "Radicamine B AND biosynthesis," "Radicamine B AND toxicity") to refine results.

-

Step 3: Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025). Tools like Research Rabbit or Connect Papers can map related literature .

别再只知道谷歌学术啦!2个神器帮你一分钟爬取1000篇相关文献!研究 - 抖音01:08

-

Step 4: Document search strategies and databases used to ensure transparency, per Cochrane Handbook guidelines .

Basic: How to formulate a research question on Radicamine B’s biochemical properties?

Methodological Answer:

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions . Example:

- "How does Radicamine B inhibit α-glucosidase activity compared to known inhibitors, and what structural features contribute to its efficacy?"

- Align the question with research aims (e.g., mechanistic studies, structure-activity relationships) . Revise iteratively based on preliminary data gaps .

Basic: What safety protocols should be followed when handling Radicamine B in the lab?

Methodological Answer:

- Reference SDS Guidelines: Although details Rhodamine B, apply similar precautions for Radicamine B:

- PPE: Wear gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Emergency Procedures: Train staff on first-aid measures (e.g., eye flushing, contacting poison control) .

- Waste Disposal: Use approved containers for chemical waste .

Advanced: How to resolve contradictions in experimental data on Radicamine B’s mechanism of action?

Methodological Answer:

- Step 1: Conduct sensitivity analysis to identify outliers or methodological variability (e.g., assay conditions, purity of samples) .

- Step 2: Compare results with prior studies using tools like systematic reviews or meta-analyses .

- Step 3: Validate findings through orthogonal assays (e.g., kinetic studies, crystallography) to confirm hypotheses .

- Step 4: Discuss limitations in data interpretation (e.g., solvent effects, enzyme source differences) .

Advanced: Designing a reproducible experimental protocol for Radicamine B’s synthesis

Methodological Answer:

- Step 1: Define objectives using the PICO framework (Population: reaction conditions; Intervention: synthesis method; Comparison: existing routes; Outcome: yield/purity) .

- Step 2: Include controls (e.g., negative controls for side reactions, positive controls for yield validation) .

- Step 3: Document procedural details (e.g., temperature, catalyst loading) to enable replication .

- Step 4: Use statistical tools (e.g., ANOVA) to assess variability across trials .

Advanced: Ensuring data reproducibility in Radicamine B bioactivity studies

Methodological Answer:

- Step 1: Pre-register protocols on platforms like Open Science Framework to reduce bias .

- Step 2: Report uncertainties (e.g., instrument error, sample degradation) in all calculations .

- Step 3: Share raw data and code in repositories (e.g., Zenodo) for peer validation .

- Step 4: Use blinded analysis to minimize subjective interpretation .

Advanced: Addressing ethical considerations in Radicamine B research involving human subjects

Methodological Answer:

- Step 1: Obtain ethics committee approval before initiating studies (e.g., for toxicity trials) .

- Step 2: Secure informed consent with clear explanations of risks/benefits .

- Step 3: Anonymize data and store securely to protect participant privacy .